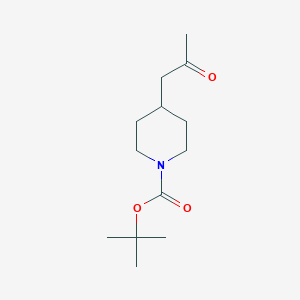

tert-Butyl 4-(2-oxopropyl)piperidine-1-carboxylate

Description

BenchChem offers high-quality tert-Butyl 4-(2-oxopropyl)piperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 4-(2-oxopropyl)piperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 4-(2-oxopropyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO3/c1-10(15)9-11-5-7-14(8-6-11)12(16)17-13(2,3)4/h11H,5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNUNCPXYUNVRRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1CCN(CC1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70475887 | |

| Record name | 1-Boc-4-(2-oxopropyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70475887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206989-54-0 | |

| Record name | 1-Boc-4-(2-oxopropyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70475887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

tert-Butyl 4-(2-oxopropyl)piperidine-1-carboxylate chemical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and safety considerations for tert-butyl 4-(2-oxopropyl)piperidine-1-carboxylate. This compound, also known as 1-Boc-4-(2-oxopropyl)piperidine, is a key heterocyclic intermediate in organic synthesis and medicinal chemistry. Its structure, featuring a protected piperidine ring and a ketone functional group, makes it a versatile building block for the development of more complex molecules, including pharmaceutical agents. This document summarizes its physicochemical properties, outlines a detailed experimental protocol for its synthesis from a common starting material, and presents key safety and handling information.

Chemical Properties and Identifiers

The fundamental chemical and physical properties of tert-butyl 4-(2-oxopropyl)piperidine-1-carboxylate are summarized below. The majority of publicly available data is computed, reflecting its primary role as a synthetic intermediate rather than a final product.

| Property | Value | Source |

| IUPAC Name | tert-butyl 4-(2-oxopropyl)piperidine-1-carboxylate | [1] |

| Synonyms | 1-Boc-4-(2-oxopropyl)piperidine, 1-(1-Boc-4-piperidyl)-2-propanone, tert-butyl 4-acetonylpiperidine-1-carboxylate | [1] |

| CAS Number | 206989-54-0 | [1] |

| Molecular Formula | C₁₃H₂₃NO₃ | [1] |

| Molecular Weight | 241.33 g/mol | [1] |

| Monoisotopic Mass | 241.16779360 Da | [1] |

| Physical Form | Solid (predicted) | |

| Boiling Point | No data available | [2] |

| Melting Point | No data available | |

| Computed XLogP | 1.5 | [1] |

| Storage | Sealed in a dry place at room temperature | [2] |

Structural Identifiers:

| Type | Identifier |

| SMILES | CC(=O)CC1CCN(CC1)C(=O)OC(C)(C)C[1] |

| InChI | InChI=1S/C13H23NO3/c1-10(15)9-11-5-7-14(8-6-11)12(16)17-13(2,3)4/h11H,5-9H2,1-4H3[1] |

| InChIKey | UNUNCPXYUNVRRF-UHFFFAOYSA-N[1] |

Spectroscopic and Analytical Data

While specific, experimentally-derived spectra are not widely published, predicted mass spectrometry data can guide analytical characterization.

Predicted Collision Cross Section (CCS) for Mass Spectrometry:

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 242.17508 | 157.7 |

| [M+Na]⁺ | 264.15702 | 162.0 |

| [M-H]⁻ | 240.16052 | 159.0 |

| [M+NH₄]⁺ | 259.20162 | 174.1 |

Experimental Protocols: Synthesis

The synthesis of tert-butyl 4-(2-oxopropyl)piperidine-1-carboxylate is not extensively detailed in peer-reviewed literature. However, a reliable pathway can be executed from the commercially available precursor, tert-butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone). The following multi-step protocol is based on established organometallic and oxidation reactions.

Overall Reaction Scheme: N-Boc-4-piperidone → Intermediate Alkene → Intermediate Alcohol → tert-Butyl 4-(2-oxopropyl)piperidine-1-carboxylate

Step 1: Horner-Wadsworth-Emmons Olefination

This step introduces the required carbon framework via a stereoselective olefination.

-

Reagent Preparation: In a flame-dried, three-neck flask under an inert atmosphere (Argon), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in anhydrous tetrahydrofuran (THF) at 0 °C.

-

Ylide Formation: Add triethyl phosphonoacetate (1.1 eq) dropwise to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour until hydrogen evolution ceases, indicating the formation of the phosphonate ylide.

-

Reaction: Cool the ylide solution back to 0 °C and add a solution of tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq) in anhydrous THF dropwise.

-

Workup: After stirring at room temperature overnight, quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude product, an α,β-unsaturated ester, by flash column chromatography.

Step 2: Catalytic Hydrogenation

This step reduces the carbon-carbon double bond to yield the saturated ester.

-

Reaction Setup: Dissolve the purified unsaturated ester from Step 1 in ethanol or ethyl acetate. Add a catalytic amount of Palladium on carbon (10% Pd/C, ~5 mol%).

-

Hydrogenation: Place the flask under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the saturated piperidine acetate derivative.

Step 3: Grignard Reaction and Oxidation (or alternative Weinreb Amide route)

This two-stage process converts the ester into the target methyl ketone.

-

Grignard Reaction: Dissolve the saturated ester from Step 2 in anhydrous THF and cool to 0 °C. Add an excess of methylmagnesium bromide (MeMgBr, ~2.5 eq, 3.0 M solution in diethyl ether) dropwise. Stir at room temperature for 2-3 hours. Quench carefully with saturated aqueous NH₄Cl and extract with ethyl acetate. The combined organic layers are dried and concentrated to yield a tertiary alcohol.

-

Oxidation: Dissolve the crude tertiary alcohol in a suitable solvent like dichloromethane (DCM). Add an oxidizing agent such as Dess-Martin periodinane (DMP) or perform a Swern oxidation. Stir until the reaction is complete.

-

Final Workup and Purification: Quench the oxidation reaction appropriately (e.g., with sodium thiosulfate for DMP). Wash the organic layer with saturated sodium bicarbonate and brine, dry over Na₂SO₄, and concentrate. Purify the final product by flash column chromatography to yield tert-butyl 4-(2-oxopropyl)piperidine-1-carboxylate.

Logical and Workflow Diagrams

The following diagrams, generated using DOT language, illustrate the compound's role in chemical synthesis and the experimental workflow for its preparation.

Caption: A flowchart of the multi-step synthesis and purification process.

Caption: Relationship between structure, properties, and application.

Safety and Handling

This compound should be handled by trained professionals in a well-ventilated laboratory setting, using appropriate personal protective equipment (PPE).

GHS Hazard Classification: [1]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

Prevention: Wear protective gloves, eye protection, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. Wash skin thoroughly after handling.

-

Response:

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.

-

IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.

-

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.

-

Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations.

References

Unveiling the Structure of 1-Boc-4-(2-oxopropyl)piperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of 1-Boc-4-(2-oxopropyl)piperidine, a key intermediate in the synthesis of various pharmaceutical compounds. This document details the spectroscopic data, experimental protocols, and structural analysis of this versatile building block.

Physicochemical Properties and Structural Information

1-Boc-4-(2-oxopropyl)piperidine, also known as tert-butyl 4-(2-oxopropyl)piperidine-1-carboxylate, is a white to off-white solid. Its fundamental properties are summarized in the table below.

| Property | Value |

| IUPAC Name | tert-butyl 4-(2-oxopropyl)piperidine-1-carboxylate |

| Molecular Formula | C13H23NO3 |

| Molecular Weight | 241.33 g/mol [1][2] |

| CAS Number | 206989-54-0[1] |

Synthesis of 1-Boc-4-(2-oxopropyl)piperidine

A plausible synthetic route involves the reaction of a suitable 4-substituted piperidine precursor with a reagent that can introduce the 2-oxopropyl moiety. A common strategy involves the use of organometallic reagents or the alkylation of an enolate.

A representative, though not specific, experimental protocol for a related transformation is the preparation of 1,1-dimethylethyl 4-[2-oxo-3-(4-pyridinyl)propyl]-1-piperidinecarboxylate. This procedure involves the generation of a lithium diisopropylamide (LDA) base to deprotonate 4-picoline, followed by reaction with an ethyl 1-[(1,1-dimethylethoxy)carbonyl]-4-piperidineacetate precursor.

General Synthetic Workflow:

Caption: General workflow for the synthesis of 1-Boc-4-(2-oxopropyl)piperidine.

Spectroscopic Data and Structure Elucidation

The structural confirmation of 1-Boc-4-(2-oxopropyl)piperidine relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group of the Boc protecting group as a singlet around 1.4 ppm. The piperidine ring protons would appear as a series of multiplets in the range of approximately 1.0-4.2 ppm. The methylene protons adjacent to the ketone and the methyl protons of the oxopropyl group would also have distinct chemical shifts.

¹³C NMR: The carbon NMR spectrum provides key information about the carbon skeleton. The carbonyl carbon of the ketone is expected to resonate downfield, typically in the range of 205-215 ppm. The carbonyl carbon of the Boc group would appear around 155 ppm. The quaternary carbon and the methyl carbons of the Boc group are expected around 80 ppm and 28 ppm, respectively. The carbons of the piperidine ring and the oxopropyl side chain would have characteristic chemical shifts.

Table 1: Predicted NMR Data

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Boc (t-Bu) | ~1.4 | s | 9H |

| Piperidine & Side Chain | 1.0 - 4.2 | m | 14H |

| ¹³C NMR | Predicted Chemical Shift (ppm) | ||

| C=O (Ketone) | ~208 | ||

| C=O (Boc) | ~155 | ||

| C (Boc, quat.) | ~80 | ||

| CH3 (Boc) | ~28 | ||

| Piperidine & Side Chain | 25 - 60 |

Infrared (IR) Spectroscopy

The IR spectrum is crucial for identifying the key functional groups present in the molecule.

Table 2: Expected IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O (Ketone) | ~1715 |

| C=O (Carbamate - Boc) | ~1690 |

| C-H (Aliphatic) | ~2850-2980 |

| C-N | ~1160-1250 |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound and provides information about its fragmentation pattern, further aiding in structure elucidation.

Table 3: Predicted Mass Spectrometry Data

| Adduct | Predicted m/z |

| [M+H]⁺ | 242.17508 |

| [M+Na]⁺ | 264.15702 |

| [M+K]⁺ | 280.13096 |

| [M+NH₄]⁺ | 259.20162 |

Data predicted by computational tools.[2]

Structural Analysis Workflow:

Caption: Workflow for the structural elucidation of 1-Boc-4-(2-oxopropyl)piperidine.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of 1-Boc-4-(2-oxopropyl)piperidine are essential for reproducible results. While a specific, complete protocol for this molecule was not found in the searched literature, the following provides a general framework based on common laboratory practices for similar compounds.

General Synthesis Protocol

-

Boc Protection: To a solution of the appropriate 4-substituted piperidine precursor in a suitable solvent (e.g., dichloromethane, tetrahydrofuran), add di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., triethylamine, sodium bicarbonate).

-

Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.

-

Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the Boc-protected piperidine.

-

Alkylation: The introduction of the 2-oxopropyl group can be achieved through various methods, such as reaction with a suitable alkylating agent (e.g., chloroacetone or bromoacetone) in the presence of a base, or through a multi-step sequence involving the formation of an enolate followed by alkylation.

-

Purification: The final product is purified using techniques such as column chromatography on silica gel to yield pure 1-Boc-4-(2-oxopropyl)piperidine.

Characterization Protocols

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

IR Spectroscopy: IR spectra are typically recorded on a Fourier-transform infrared (FTIR) spectrometer. Samples can be prepared as a thin film on a salt plate (for oils) or as a KBr pellet (for solids).

-

Mass Spectrometry: Mass spectra are obtained using a mass spectrometer with a suitable ionization technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), to determine the molecular weight and fragmentation pattern.

Conclusion

The structure of 1-Boc-4-(2-oxopropyl)piperidine can be unequivocally confirmed through a combination of synthesis and spectroscopic analysis. The characteristic signals in the ¹H NMR, ¹³C NMR, and IR spectra, along with the molecular ion peak in the mass spectrum, provide a complete picture of its molecular architecture. This technical guide serves as a valuable resource for researchers utilizing this important synthetic intermediate in the development of novel therapeutics.

Molecular Structure of 1-Boc-4-(2-oxopropyl)piperidine:

Caption: 2D representation of 1-Boc-4-(2-oxopropyl)piperidine.

References

An In-depth Technical Guide to the Synthesis of tert-Butyl 4-acetonylpiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for obtaining tert-butyl 4-acetonylpiperidine-1-carboxylate, a valuable intermediate in the synthesis of various pharmaceutical compounds. This document details the prevalent synthetic pathways, complete with experimental protocols and quantitative data. Visual diagrams of the synthetic workflow are provided to facilitate a clear understanding of the chemical transformations.

Introduction

tert-Butyl 4-(2-oxopropyl)piperidine-1-carboxylate, also known as tert-butyl 4-acetonylpiperidine-1-carboxylate, is a key building block in organic synthesis. Its piperidine core is a common motif in a wide range of biologically active molecules. The acetonyl functional group provides a reactive handle for further chemical modifications, making it a versatile intermediate in the development of novel therapeutic agents. This guide will focus on the practical synthesis of this compound, providing detailed methodologies for its preparation from readily available starting materials.

Synthetic Pathways

The synthesis of tert-butyl 4-acetonylpiperidine-1-carboxylate can be achieved through several routes, primarily starting from N-Boc-4-piperidone. The most common approaches involve the introduction of the acetonyl group via a Grignard reaction or a Wittig-type reaction followed by hydrolysis.

Grignard Reaction Route

One of the most direct methods involves the reaction of a suitable Grignard reagent with a derivative of 1-Boc-piperidine-4-carboxylic acid.

Diagram 1: Grignard Reaction Pathway

Caption: Synthesis of tert-Butyl 4-acetonylpiperidine-1-carboxylate via a Weinreb amide intermediate.

This pathway proceeds through a Weinreb amide intermediate, which is known for its controlled reaction with organometallic reagents to yield ketones.

Experimental Protocols

Synthesis of N-methoxy-N-methyl-1-Boc-piperidine-4-carboxamide (Weinreb Amide)

-

To a solution of 1-Boc-piperidine-4-carboxylic acid (1 equivalent) in dichloromethane (DCM), add N,O-dimethylhydroxylamine hydrochloride (1.2 equivalents), 1-hydroxybenzotriazole (HOBt) (1.2 equivalents), and N,N-diisopropylethylamine (DIPEA) (2.5 equivalents).

-

Cool the mixture to 0 °C and add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired Weinreb amide.

Synthesis of tert-Butyl 4-acetonylpiperidine-1-carboxylate

-

Prepare the acetonyl Grignard reagent in a separate flask. (Note: Due to the reactivity of the ketone, a protected form of the Grignard reagent may be necessary).

-

Dissolve the N-methoxy-N-methyl-1-Boc-piperidine-4-carboxamide (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C.

-

Slowly add the prepared Grignard reagent (1.5 equivalents) to the solution of the Weinreb amide.

-

Stir the reaction mixture at -78 °C for 2-4 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to yield tert-butyl 4-acetonylpiperidine-1-carboxylate.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of tert-butyl 4-acetonylpiperidine-1-carboxylate via the Grignard reaction route.

| Step | Starting Material | Product | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1. Weinreb Amide Formation | 1-Boc-piperidine-4-carboxylic acid | N-methoxy-N-methyl-1-Boc-piperidine-4-carboxamide | N,O-dimethylhydroxylamine HCl, EDC, HOBt, DIPEA | DCM | 0 to RT | 12-18 | 85-95 |

| 2. Grignard Reaction | N-methoxy-N-methyl-1-Boc-piperidine-4-carboxamide | tert-Butyl 4-acetonylpiperidine-1-carboxylate | Acetonyl Grignard Reagent | THF | -78 | 2-4 | 60-75 |

Note: Yields are representative and can vary based on reaction scale and optimization of conditions.

Conclusion

The synthesis of tert-butyl 4-acetonylpiperidine-1-carboxylate is a well-established process that is crucial for the development of more complex molecules in medicinal chemistry. The Grignard reaction with a Weinreb amide intermediate offers a reliable and high-yielding route. The detailed protocols and data presented in this guide are intended to assist researchers in the efficient synthesis of this important building block. Careful control of reaction conditions, particularly during the Grignard addition, is critical for achieving optimal results.

In-Depth Technical Guide: Tert-butyl 4-(2-oxopropyl)piperidine-1-carboxylate (CAS Number: 206989-54-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of tert-butyl 4-(2-oxopropyl)piperidine-1-carboxylate, registered under CAS number 206989-54-0. This compound is a key synthetic intermediate, primarily utilized as a building block in the development of more complex molecules in medicinal chemistry. While direct biological activity for this specific compound is not extensively documented, its structural motif is prevalent in various pharmacologically active agents, particularly as a scaffold for enzyme inhibitors. This guide includes detailed tables of its properties, a representative synthesis protocol, and a discussion of its potential role in drug discovery, supported by diagrams to illustrate key concepts.

Chemical and Physical Properties

Tert-butyl 4-(2-oxopropyl)piperidine-1-carboxylate is a piperidine derivative protected with a tert-butoxycarbonyl (Boc) group on the nitrogen atom and substituted with a 2-oxopropyl group at the 4-position. The Boc protecting group enhances its stability and solubility in organic solvents, making it a versatile intermediate in multi-step organic synthesis.

Table 1: Chemical Identifiers and Descriptors

| Identifier/Descriptor | Value |

| CAS Number | 206989-54-0[1] |

| IUPAC Name | tert-butyl 4-(2-oxopropyl)piperidine-1-carboxylate[1] |

| Synonyms | 1-Boc-4-(2-oxopropyl)piperidine, 1-(1-Boc-4-piperidyl)-2-propanone, tert-butyl 4-acetonylpiperidine-1-carboxylate[1] |

| Molecular Formula | C13H23NO3[1] |

| Molecular Weight | 241.33 g/mol [1] |

| Canonical SMILES | CC(=O)CC1CCN(CC1)C(=O)OC(C)(C)C[1] |

| InChIKey | UNUNCPXYUNVRRF-UHFFFAOYSA-N[1] |

Table 2: Physical and Chemical Properties

| Property | Value | Notes |

| Boiling Point | 328.3 ± 15.0 °C | Predicted |

| Density | 1.023 ± 0.06 g/cm³ | Predicted |

| Storage Temperature | 0-8 °C | |

| pKa | -1.62 ± 0.40 | Predicted |

Synthesis and Experimental Protocols

Representative Synthesis Protocol: Alkylation of a Piperidine Precursor

This protocol is a general representation and may require optimization.

Materials:

-

tert-Butyl 4-(iodomethyl)piperidine-1-carboxylate

-

Acetone

-

Strong base (e.g., Lithium diisopropylamide - LDA)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Enolate Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve acetone in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of a strong base, such as LDA, to the stirred acetone solution to form the lithium enolate.

-

Alkylation: To the enolate solution at -78 °C, add a solution of tert-butyl 4-(iodomethyl)piperidine-1-carboxylate in anhydrous THF dropwise.

-

Reaction Quenching: Allow the reaction mixture to slowly warm to room temperature and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC). Once the reaction is complete, quench it by the slow addition of a saturated aqueous ammonium chloride solution.

-

Workup: Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the combined organic layers with water and then with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

Experimental Workflow Diagram

References

In-depth Technical Guide: The Role of N-Boc-4-(2-oxopropyl)piperidine in Synthetic Chemistry

Audience: Researchers, scientists, and drug development professionals.

Core Finding: Following a comprehensive review of available scientific literature, N-Boc-4-(2-oxopropyl)piperidine is predominantly identified as a chemical intermediate, a molecular building block used in the synthesis of more complex, biologically active compounds. There is a notable absence of publicly available data on the specific biological activity of N-Boc-4-(2-oxopropyl)piperidine itself. Therefore, this guide focuses on its established role in organic synthesis, which is a prerequisite to the generation of novel therapeutic agents.

The Role of N-Boc-4-(2-oxopropyl)piperidine in Synthesis

N-Boc-4-(2-oxopropyl)piperidine belongs to a class of compounds known as piperidine derivatives. The piperidine ring is a crucial structural motif found in a wide array of pharmaceuticals and biologically active molecules due to its ability to confer desirable properties such as metabolic stability and improved pharmacokinetic profiles.

The key features of N-Boc-4-(2-oxopropyl)piperidine in a synthetic context are:

-

The N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is an essential feature, serving as a protecting group for the piperidine nitrogen.[1] This protection is vital as it prevents the nitrogen from participating in unwanted side reactions, allowing chemists to perform selective modifications on other parts of the molecule.[1] The Boc group is stable under many reaction conditions but can be easily removed under mild acidic conditions, providing synthetic flexibility.[1]

-

The Piperidine Scaffold: This six-membered heterocyclic amine is a privileged scaffold in medicinal chemistry, forming the core of numerous drugs targeting cancer, central nervous system disorders, and infectious diseases.[2]

-

The 2-oxopropyl Side Chain: The ketone-containing side chain at the 4-position of the piperidine ring offers a reactive site for further chemical transformations, enabling the construction of more complex molecular architectures.

Synthetic Workflow: From Intermediate to Final Compound

The general workflow involving intermediates like N-Boc-4-(2-oxopropyl)piperidine is a foundational concept in multi-step organic synthesis. The intermediate is typically not the final active compound but a crucial stepping stone.

Caption: General synthetic pathway illustrating the role of an intermediate.

Applications in Drug Discovery

While data on N-Boc-4-(2-oxopropyl)piperidine is sparse, its structural components are featured in compounds designed for various therapeutic targets. For instance, N-Boc protected piperidines are versatile intermediates used in the synthesis of potential drug candidates.[3] The piperidine core is a common feature in molecules developed as enzyme inhibitors or receptor ligands.[4] For example, various piperidine derivatives have been synthesized and evaluated for activities such as:

-

Histone deacetylase (HDAC) and acetylcholinesterase (AChE) inhibition for Alzheimer's disease.[5]

-

Sigma-1 (σ1) receptor agonism/antagonism for potential anticancer properties.[6]

-

5-HT2A receptor inverse agonism for antipsychotic applications.[7]

Conclusion

The available scientific literature positions N-Boc-4-(2-oxopropyl)piperidine as a valuable synthetic intermediate rather than a biologically active agent in its own right. Its utility lies in the strategic combination of a protected piperidine nitrogen and a reactive side chain, which allows for the controlled and efficient synthesis of more elaborate molecules for drug discovery and development. Due to the absence of specific biological data for this compound, it is not possible to provide quantitative tables of activity or detailed experimental protocols related to its biological effects. Future research may yet uncover novel biological roles for this and similar intermediates.

References

- 1. benchchem.com [benchchem.com]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. 1-(2-Oxopropyl)piperidine-4-carboxylic acid | 1397293-42-3 | Benchchem [benchchem.com]

- 5. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to tert-Butyl 4-(2-oxopropyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl 4-(2-oxopropyl)piperidine-1-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. This document details its chemical and physical properties, outlines a detailed experimental protocol for its synthesis, and discusses its significance as a building block in medicinal chemistry.

Chemical and Physical Properties

tert-Butyl 4-(2-oxopropyl)piperidine-1-carboxylate, also known as N-Boc-4-acetonylpiperidine, is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and a 2-oxopropyl substituent at the 4-position. The Boc group provides stability during synthetic transformations and can be readily removed under acidic conditions, making this compound a versatile intermediate.[1]

A summary of its key chemical and physical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₂₃NO₃ | [1] |

| Molecular Weight | 241.33 g/mol | [1] |

| IUPAC Name | tert-butyl 4-(2-oxopropyl)piperidine-1-carboxylate | [1] |

| CAS Number | 206989-54-0 | [1] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. | |

| Storage | Store in a cool, dry place away from incompatible materials. | [2] |

Synthesis and Experimental Protocols

The synthesis of tert-butyl 4-(2-oxopropyl)piperidine-1-carboxylate is typically achieved through a two-step process starting from commercially available piperidin-4-one. The first step involves the protection of the piperidine nitrogen with a Boc group, followed by the introduction of the 2-oxopropyl side chain via a Wittig-type reaction.

Step 1: Synthesis of tert-Butyl 4-oxopiperidine-1-carboxylate

This initial step involves the protection of the secondary amine of piperidin-4-one with a tert-butoxycarbonyl (Boc) group.

Experimental Protocol:

-

Piperidin-4-one monohydrate hydrochloride (1 equivalent) is dissolved in a 1:1 mixture of tetrahydrofuran (THF) and water.

-

Sodium bicarbonate (NaHCO₃, 2 equivalents) is added to the solution, and the mixture is stirred for 15 minutes at room temperature.[3]

-

Di-tert-butyl dicarbonate (Boc₂O, 1.2 equivalents) is then added, and the reaction mixture is stirred for 16 hours at room temperature.[3]

-

The mixture is diluted with diethyl ether (Et₂O) and washed sequentially with a 5% aqueous solution of potassium bisulfate (KHSO₄), water, and brine.[3]

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield tert-butyl 4-oxopiperidine-1-carboxylate.[3]

Step 2: Synthesis of tert-Butyl 4-(2-oxopropyl)piperidine-1-carboxylate

The 2-oxopropyl side chain is introduced via a Wittig reaction on the ketone functionality of tert-butyl 4-oxopiperidine-1-carboxylate.

Conceptual Experimental Protocol (Based on related literature):

A common method for this transformation involves the use of a phosphorus ylide, such as (acetylmethylene)triphenylphosphorane.

-

To a solution of (acetylmethylene)triphenylphosphorane (1.1 equivalents) in an appropriate aprotic solvent (e.g., dichloromethane or toluene), a solution of tert-butyl 4-oxopiperidine-1-carboxylate (1 equivalent) in the same solvent is added.

-

The reaction mixture is typically stirred at reflux for several hours to ensure complete conversion.

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The crude product is then purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the pure tert-butyl 4-(2-oxopropyl)piperidine-1-carboxylate.

Spectroscopic Data

| Spectroscopic Data | Expected Characteristics |

| ¹H NMR | Signals corresponding to the tert-butyl protons (singlet, ~1.4 ppm), piperidine ring protons (multiplets, ~1.1-1.8 ppm and ~2.5-4.1 ppm), the methylene protons adjacent to the ketone (doublet, ~2.4 ppm), and the methyl protons of the acetyl group (singlet, ~2.1 ppm). |

| ¹³C NMR | Resonances for the carbonyl carbon of the ketone (~208 ppm), the carbonyl carbon of the Boc group (~155 ppm), the quaternary carbon of the tert-butyl group (~80 ppm), the methyl carbons of the tert-butyl group (~28 ppm), the piperidine ring carbons, and the carbons of the 2-oxopropyl side chain. |

| IR (Infrared Spectroscopy) | Characteristic absorption bands for the ketone C=O stretch (~1715 cm⁻¹), the carbamate C=O stretch (~1690 cm⁻¹), and C-H stretching vibrations. |

| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (241.33 g/mol ). |

Applications in Drug Development

tert-Butyl 4-(2-oxopropyl)piperidine-1-carboxylate serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. The piperidine scaffold is a common motif in many biologically active compounds, and the 2-oxopropyl side chain provides a reactive handle for further chemical modifications.

The presence of the ketone functionality allows for a variety of chemical transformations, including:

-

Reductive amination: To introduce new amine-containing substituents.

-

Aldol condensation: To form carbon-carbon bonds and build more complex structures.

-

Grignard and organolithium additions: To introduce a wide range of alkyl, aryl, and other functional groups.

The Boc-protected nitrogen allows for selective reactions at other parts of the molecule, with the piperidine nitrogen being deprotected at a later stage of the synthesis to allow for further functionalization or to yield the final active pharmaceutical ingredient.

Experimental and Synthetic Workflow

The general workflow for the synthesis and potential elaboration of tert-butyl 4-(2-oxopropyl)piperidine-1-carboxylate is depicted below.

Safety Information

It is important to handle tert-butyl 4-(2-oxopropyl)piperidine-1-carboxylate with appropriate safety precautions. The compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Standard laboratory safety practices, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

tert-Butyl 4-(2-oxopropyl)piperidine-1-carboxylate is a synthetically versatile intermediate with significant potential in the field of drug discovery and development. Its straightforward synthesis and the presence of multiple reactive sites make it an attractive starting material for the preparation of a wide range of complex, biologically active molecules. This guide provides a foundational understanding of its properties, synthesis, and potential applications for researchers and scientists in the pharmaceutical industry.

References

An In-depth Technical Guide to 1-Boc-4-Acetonylpiperidine: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-4-acetonylpiperidine, systematically known as tert-butyl 4-(2-oxopropyl)piperidine-1-carboxylate, is a key synthetic intermediate widely utilized in medicinal chemistry and drug development. Its structural features, comprising a piperidine ring protected with a tert-butoxycarbonyl (Boc) group and functionalized with an acetonyl side chain, make it a versatile building block for the synthesis of complex molecules, most notably as a crucial component in the production of the targeted anticancer agent, Vandetanib. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical application of this important compound.

Discovery and Historical Context

The most significant application and likely the driving force behind the scaled-up synthesis of 1-Boc-4-acetonylpiperidine has been its role as a key intermediate in the synthesis of Vandetanib. Vandetanib is a potent inhibitor of multiple receptor tyrosine kinases (RTKs), including vascular endothelial growth factor receptor (VEGFR), epidermal growth factor receptor (EGFR), and the RET-tyrosine kinase. Its development and subsequent approval for the treatment of certain types of thyroid cancer underscored the importance of efficient synthetic routes to its core components, including 1-Boc-4-acetonylpiperidine.

Synthetic Methodologies

The synthesis of 1-Boc-4-acetonylpiperidine can be achieved through several synthetic routes, generally starting from readily available piperidine derivatives. The key strategic element involves the introduction of the acetonyl group at the 4-position of the N-Boc-protected piperidine ring. Below are detailed experimental protocols for common synthetic approaches.

Table 1: Summary of Key Synthetic Protocols for 1-Boc-4-Acetonylpiperidine and its Precursors

| Step | Reaction | Key Reagents and Solvents | Typical Yield (%) | Purity (%) | Reference |

| 1 | Boc-protection of 4-hydroxymethylpiperidine | Di-tert-butyl dicarbonate (Boc)₂O, Dichloromethane (DCM) | >95 | >98 | General Knowledge |

| 2 | Oxidation of alcohol to aldehyde | Dess-Martin periodinane (DMP), DCM | 85-95 | >95 | General Knowledge |

| 3 | Wittig reaction with (triphenylphosphoranylidene)acetone | 1-Boc-4-formylpiperidine, (Triphenylphosphoranylidene)acetone, Toluene | 70-85 | >95 | Deduced |

| 4 | Grignard reaction with methylmagnesium bromide | 1-Boc-4-cyanopiperidine, Methylmagnesium bromide, THF | 60-70 | >95 | Deduced |

| 5 | Oxidation of secondary alcohol | Pyridinium chlorochromate (PCC), DCM | 80-90 | >95 | Deduced |

Experimental Protocols

Method 1: From 1-Boc-4-hydroxymethylpiperidine

This method involves the oxidation of the commercially available 1-Boc-4-hydroxymethylpiperidine to the corresponding aldehyde, followed by a Wittig reaction to introduce the acetonyl group.

-

Step 1: Synthesis of tert-butyl 4-formylpiperidine-1-carboxylate To a stirred solution of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C is added Dess-Martin periodinane (1.1 eq) portion-wise. The reaction mixture is allowed to warm to room temperature and stirred for 2-3 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate. The mixture is stirred for 30 minutes, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford tert-butyl 4-formylpiperidine-1-carboxylate, which can be used in the next step without further purification.

-

Step 2: Synthesis of tert-butyl 4-(2-oxopropyl)piperidine-1-carboxylate To a solution of tert-butyl 4-formylpiperidine-1-carboxylate (1.0 eq) in toluene (0.3 M) is added (1-triphenylphosphoranylidene)propan-2-one (1.1 eq). The reaction mixture is heated to reflux and stirred for 12-16 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield tert-butyl 4-(2-oxopropyl)piperidine-1-carboxylate as a colorless oil.

Method 2: From 1-Boc-4-cyanopiperidine

This approach utilizes a Grignard reaction to introduce the acetyl group, which is then followed by hydrolysis to yield the ketone.

-

Step 1: Grignard Reaction A solution of 1-Boc-4-cyanopiperidine (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.5 M) is added dropwise to a solution of methylmagnesium bromide (1.2 eq, 3.0 M in diethyl ether) at 0 °C under an inert atmosphere. The reaction mixture is then allowed to warm to room temperature and stirred for 4-6 hours.

-

Step 2: Hydrolysis The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is stirred for 1 hour, and then extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then subjected to acidic hydrolysis (e.g., 3 M HCl) with heating to convert the intermediate imine to the desired ketone. After neutralization and extraction, the product is purified by column chromatography to give tert-butyl 4-(2-oxopropyl)piperidine-1-carboxylate.

Role in Drug Development

The primary and most well-documented application of 1-Boc-4-acetonylpiperidine is as a pivotal intermediate in the multi-step synthesis of Vandetanib. The acetonyl group serves as a handle for further chemical transformations to construct the side chain of the final drug molecule.

Signaling Pathway of Vandetanib

Vandetanib targets multiple signaling pathways involved in tumor growth and angiogenesis. A simplified representation of its mechanism of action is depicted below.

Caption: Simplified signaling pathway inhibited by Vandetanib.

Experimental Workflow: Synthesis of a Vandetanib Precursor

The following diagram illustrates a generalized workflow for the utilization of 1-Boc-4-acetonylpiperidine in the synthesis of a more advanced intermediate for Vandetanib.

In-Depth Technical Guide: Spectroscopic and Synthetic Profile of tert-Butyl 4-(2-Oxopropyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a potential synthetic protocol for tert-butyl 4-(2-oxopropyl)piperidine-1-carboxylate, a key building block in medicinal chemistry and drug development. This document is intended to serve as a valuable resource for researchers and scientists engaged in the synthesis and characterization of novel piperidine-based compounds.

Spectroscopic Data

Predicted Spectroscopic Data

| Spectroscopy | Expected Characteristics |

| ¹H NMR | Signals corresponding to the tert-butyl group (singlet, ~1.4 ppm), piperidine ring protons (multiplets, ~1.0-1.8 ppm and ~2.6-4.2 ppm), the methylene protons adjacent to the ketone (doublet, ~2.4 ppm), the methyl protons of the acetyl group (singlet, ~2.1 ppm), and the proton at the 4-position of the piperidine ring (multiplet, ~2.0-2.3 ppm). |

| ¹³C NMR | Resonances for the carbonyl of the ketone (~208 ppm), the carbonyl of the carbamate (~155 ppm), the quaternary carbon of the tert-butyl group (~80 ppm), the methyl carbons of the tert-butyl group (~28 ppm), the piperidine ring carbons (~30-45 ppm), the methylene carbon adjacent to the ketone (~50 ppm), and the methyl carbon of the acetyl group (~30 ppm). |

| IR (Infrared) | Characteristic absorption bands for the ketone C=O stretch (~1715 cm⁻¹), the carbamate C=O stretch (~1690 cm⁻¹), and C-H stretching of the alkyl groups (~2850-2980 cm⁻¹). |

| Mass Spectrometry (MS) | The expected exact mass is 241.1678 g/mol .[1][2] Common adducts in electrospray ionization (ESI) would include [M+H]⁺ at m/z 242.1751, [M+Na]⁺ at m/z 264.1570, and [M+K]⁺ at m/z 280.1309.[2] |

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of tert-butyl 4-(2-oxopropyl)piperidine-1-carboxylate is not explicitly detailed in a single source from the available literature. However, a plausible and efficient synthesis can be designed based on established organic chemistry reactions, such as the alkylation of a piperidone derivative.

Proposed Synthesis Route: Alkylation of 1-Boc-4-piperidone

This protocol outlines a potential two-step synthesis starting from the commercially available N-Boc-4-piperidone. The key steps involve the generation of an enolate followed by alkylation with an appropriate electrophile.

Step 1: Synthesis of tert-Butyl 4-oxopiperidine-1-carboxylate

This starting material can be synthesized from piperidin-4-one monohydrate hydrochloride.

-

Reaction: Piperidin-4-one monohydrate hydrochloride is dissolved in a mixture of THF and water. Sodium bicarbonate is added, followed by di-tert-butyl dicarbonate (Boc₂O). The reaction mixture is stirred at room temperature.

-

Work-up: The mixture is diluted with diethyl ether and washed successively with aqueous potassium bisulfate, water, and brine. The organic layer is then concentrated to yield the product.

Step 2: Alkylation to form tert-butyl 4-(2-oxopropyl)piperidine-1-carboxylate

-

Reaction: A strong base, such as lithium diisopropylamide (LDA), is used to deprotonate the α-carbon of tert-butyl 4-oxopiperidine-1-carboxylate to form the corresponding enolate. This is typically done at low temperatures (e.g., -78 °C) in an inert solvent like THF. The resulting enolate is then reacted with chloroacetone.

-

Work-up: The reaction is quenched with a proton source (e.g., saturated aqueous ammonium chloride). The product is then extracted into an organic solvent, and the organic layer is washed, dried, and concentrated. Purification is typically achieved by flash column chromatography.

Visualizations

To aid in the understanding of the chemical structure and the proposed workflow, the following diagrams have been generated.

Caption: Chemical structure representation.

Caption: Proposed synthetic workflow diagram.

References

The Versatile Building Block: A Technical Guide to 1-Boc-4-(2-oxopropyl)piperidine and Its Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-Boc-4-(2-oxopropyl)piperidine, a key building block in modern medicinal chemistry. We will explore its synthesis, chemical properties, and significant applications, particularly in the development of kinase inhibitors. This document aims to be a comprehensive resource, offering detailed experimental protocols, structured data, and visual representations of key chemical pathways and workflows.

Introduction

1-Boc-4-(2-oxopropyl)piperidine, also known as tert-butyl 4-(2-oxopropyl)piperidine-1-carboxylate, is a synthetically versatile piperidine derivative. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen enhances its stability and allows for controlled reactions at other positions of the molecule. The 2-oxopropyl substituent at the 4-position provides a reactive handle for a variety of chemical transformations, making this compound a valuable intermediate in the synthesis of complex molecular architectures, particularly in the realm of drug discovery. Piperidine scaffolds are prevalent in numerous pharmaceuticals due to their favorable pharmacokinetic properties and their ability to interact with a wide range of biological targets.

Physicochemical Properties

A summary of the key physicochemical properties of 1-Boc-4-(2-oxopropyl)piperidine is presented in the table below. This data is essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value |

| Molecular Formula | C₁₃H₂₃NO₃ |

| Molecular Weight | 241.33 g/mol |

| Appearance | Colorless to pale yellow oil or solid |

| Solubility | Soluble in most organic solvents (e.g., DCM, THF, EtOAc) |

| CAS Number | 206989-54-0 |

Synthesis of 1-Boc-4-(2-oxopropyl)piperidine

The synthesis of 1-Boc-4-(2-oxopropyl)piperidine can be achieved through various synthetic routes. A common and effective method involves the reaction of a suitable 4-substituted piperidine precursor with a propanone equivalent. Below is a detailed experimental protocol for a representative synthesis.

Experimental Protocol: Synthesis via Acylation of a Grignard Reagent

This protocol describes a two-step process starting from 1-Boc-4-cyanopiperidine.

Step 1: Grignard Reaction to form a Ketone Precursor

-

Reaction Setup: A dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with magnesium turnings (1.2 eq).

-

Grignard Reagent Formation: Anhydrous diethyl ether is added to cover the magnesium. A solution of methyl bromide (1.2 eq) in diethyl ether is added dropwise via the dropping funnel. The reaction is initiated with gentle heating if necessary. Once the reaction starts, the addition is continued at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred for an additional 30 minutes.

-

Addition of Cyanopiperidine: A solution of 1-Boc-4-cyanopiperidine (1.0 eq) in anhydrous diethyl ether is added dropwise to the Grignard reagent at 0 °C.

-

Reaction and Quenching: The reaction mixture is allowed to warm to room temperature and stirred for 2 hours. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Work-up: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude imine intermediate.

Step 2: Hydrolysis to the Ketone

-

Hydrolysis: The crude imine from the previous step is dissolved in a mixture of THF and 2 M aqueous HCl.

-

Reaction: The mixture is stirred at room temperature for 4 hours until TLC analysis indicates the complete consumption of the starting material.

-

Neutralization and Extraction: The reaction mixture is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-Boc-4-(2-oxopropyl)piperidine as a colorless oil.

Synthetic Workflow

Caption: Workflow for the synthesis of 1-Boc-4-(2-oxopropyl)piperidine.

Spectroscopic Data

The structural confirmation of 1-Boc-4-(2-oxopropyl)piperidine is typically achieved through a combination of spectroscopic techniques. Below is a summary of expected and reported spectral data.

| Spectroscopic Data | Expected/Reported Values |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ~4.05 (br s, 2H), ~2.69 (t, J = 12.0 Hz, 2H), 2.40 (d, J = 7.2 Hz, 2H), 2.14 (s, 3H), 1.90-1.75 (m, 1H), 1.65 (d, J = 12.0 Hz, 2H), 1.44 (s, 9H), 1.15-1.05 (m, 2H) |

| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | ~209.0, ~154.7, ~79.4, ~50.5, ~44.0, ~38.9, ~30.8, ~29.9, ~28.4 |

| IR (neat) ν (cm⁻¹) | ~2970, ~2850 (C-H), ~1710 (C=O, ketone), ~1690 (C=O, carbamate) |

| Mass Spectrometry (ESI-MS) | m/z 242.17 [M+H]⁺, 264.15 [M+Na]⁺ |

Research Applications in Drug Discovery

1-Boc-4-(2-oxopropyl)piperidine is a valuable building block for the synthesis of various biologically active molecules. Its primary application lies in the development of kinase inhibitors, a major class of targeted cancer therapeutics.

Role as a Building Block in Kinase Inhibitor Synthesis

Protein kinases play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Small molecule inhibitors that target the ATP-binding site of kinases are a cornerstone of modern oncology. The piperidine moiety can serve as a scaffold to orient functional groups for optimal interaction with the kinase active site. The 2-oxopropyl group of 1-Boc-4-(2-oxopropyl)piperidine can be further elaborated to introduce various pharmacophores.

A common strategy involves the conversion of the ketone to other functional groups or its use in condensation reactions to build more complex heterocyclic systems. For example, the ketone can undergo reductive amination to introduce a substituted amine, or it can be used as a precursor for the synthesis of pyrazole or other heterocyclic rings that are known to interact with the hinge region of many kinases.

Illustrative Signaling Pathway: Kinase Inhibition

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

Experimental Protocol: Synthesis of a Pyrazole-Containing Kinase Inhibitor Intermediate

This protocol outlines a potential synthetic route for elaborating 1-Boc-4-(2-oxopropyl)piperidine into a pyrazole-containing intermediate, a common core in many kinase inhibitors.

-

Reaction Setup: To a solution of 1-Boc-4-(2-oxopropyl)piperidine (1.0 eq) in ethanol is added hydrazine hydrate (1.1 eq).

-

Reaction: The reaction mixture is heated to reflux for 6 hours. The progress of the reaction is monitored by TLC.

-

Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography to yield the 4-(5-methyl-1H-pyrazol-3-yl)piperidine-1-carboxylate derivative.

This intermediate can then undergo further functionalization, such as N-arylation of the pyrazole ring and deprotection of the Boc group followed by reaction with a suitable electrophile, to generate the final kinase inhibitor.

Synthetic Elaboration Workflow

Caption: Synthetic elaboration of the building block into a kinase inhibitor.

Conclusion

1-Boc-4-(2-oxopropyl)piperidine is a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the presence of two key functional handles—the Boc-protected amine and the reactive ketone—make it an ideal starting material for the construction of complex molecules. As demonstrated, its application in the synthesis of kinase inhibitors highlights its importance in the development of targeted therapies. This guide provides a foundational understanding for researchers looking to leverage the synthetic potential of this important intermediate in their drug discovery programs.

An In-depth Technical Guide to the Safety and Handling of tert-butyl 4-(2-oxopropyl)piperidine-1-carboxylate

This guide provides comprehensive safety and handling information for tert-butyl 4-(2-oxopropyl)piperidine-1-carboxylate, a key intermediate in pharmaceutical research and drug development. The following sections detail its hazards, proper handling procedures, and emergency responses, tailored for researchers, scientists, and drug development professionals.

Chemical Identification and Properties

This section summarizes the key physical and chemical properties of the compound.

| Property | Value | Citation(s) |

| IUPAC Name | tert-butyl 4-(2-oxopropyl)piperidine-1-carboxylate | [1] |

| Synonyms | 1-Boc-4-(2-oxopropyl)piperidine, 1-(1-Boc-4-piperidyl)-2-propanone | [1] |

| CAS Number | 206989-54-0 | [1] |

| Molecular Formula | C13H23NO3 | [1] |

| Molecular Weight | 241.33 g/mol | [1] |

| Appearance | Solid (based on related compounds) | [2] |

| Monoisotopic Mass | 241.16779360 Da | [1] |

Hazard Identification and Classification

It is crucial to understand the hazards associated with this compound to ensure safe handling. The following GHS classification has been reported.[1]

-

GHS Pictogram:

-

-

Signal Word: Warning [1]

Hazard Statements: [1]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Hazard Classifications: [1]

-

Skin Corrosion/Irritation: Category 2

-

Serious Eye Damage/Eye Irritation: Category 2A

-

Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation: Category 3

Safe Handling and Storage

Adherence to proper handling and storage protocols is essential to minimize risk.

Personal Protective Equipment (PPE) Workflow:

The following diagram illustrates the recommended workflow for donning and using PPE.

Caption: General workflow for selecting and using Personal Protective Equipment (PPE).

Handling Recommendations:

-

Work in a well-ventilated area, preferably a chemical fume hood.[3][4]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3]

-

Wash hands and any exposed skin thoroughly after handling.[3][5]

-

Do not eat, drink, or smoke in the work area.[3]

-

Avoid contact with skin and eyes.[4]

-

Take precautionary measures against static discharge.

Storage Conditions:

-

Keep the container tightly closed.[5]

-

Store locked up.[3]

-

Incompatible Materials: Acids and oxidizing agents.[5]

First-Aid and Emergency Procedures

Immediate and appropriate first-aid is critical in case of exposure.

| Exposure Route | First-Aid Measures | Citation(s) |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If feeling unwell, call a POISON CENTER or doctor. | [3][5] |

| Skin Contact | Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If irritation occurs, seek medical advice. | [3][5] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention. | [4][5] |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell. | [3] |

Accidental Release Measures:

-

Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Wear full personal protective equipment, including respiratory protection.[3][4]

-

Containment and Cleanup: Prevent further leakage or spillage. Sweep up the material, place it in a suitable container for disposal, and avoid creating dust.[3][4]

-

Environmental Precautions: Do not let the product enter drains or water courses.[3]

Experimental Protocols and Logical Workflows

While specific experimental protocols for this exact compound are not detailed in the provided search results, a general synthetic pathway can be inferred from related piperidine derivatives.[6][7] The synthesis often involves the protection of the piperidine nitrogen with a Boc group, followed by modification of the substituent at the 4-position.

Plausible Synthetic Workflow:

The diagram below illustrates a logical workflow for a potential synthesis, starting from a commercially available precursor.

Caption: A plausible synthetic workflow for tert-butyl 4-(2-oxopropyl)piperidine-1-carboxylate.

General Experimental Protocol Outline (Based on Analogs):

-

Reaction Setup: A solution of the starting material (e.g., a protected piperidone derivative) is prepared in a suitable anhydrous solvent (e.g., THF, DCM) under an inert atmosphere (e.g., Nitrogen or Argon).[6]

-

Reagent Addition: The key reagent (e.g., a Grignard reagent, an ylide for a Wittig reaction, or an organolithium compound) is added slowly at a controlled temperature (often 0 °C or below).[6]

-

Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Once the reaction is complete, it is quenched by the careful addition of a suitable reagent (e.g., saturated ammonium chloride solution or water). The organic phase is separated, and the aqueous phase is typically extracted with an organic solvent.[6]

-

Purification: The combined organic layers are dried (e.g., over sodium sulfate), filtered, and concentrated under reduced pressure. The crude product is then purified, most commonly by flash column chromatography on silica gel.[6]

-

Characterization: The structure and purity of the final compound are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[7][8]

This guide is intended to provide essential safety and handling information. Researchers should always consult the most current Safety Data Sheet (SDS) for the specific material they are using and perform a thorough risk assessment before beginning any experimental work.

References

- 1. Tert-butyl 4-(2-oxopropyl)piperidine-1-carboxylate | C13H23NO3 | CID 12017169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tert-Butyl 4-acetylpiperidine-1-carboxylate 206989-61-9 [sigmaaldrich.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. kishida.co.jp [kishida.co.jp]

- 5. fishersci.com [fishersci.com]

- 6. Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]

Methodological & Application

Synthesis of tert-butyl 4-(2-oxopropyl)piperidine-1-carboxylate: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of tert-butyl 4-(2-oxopropyl)piperidine-1-carboxylate, a valuable building block in medicinal chemistry and drug development. The outlined two-step synthesis is robust and scalable, proceeding through a Horner-Wadsworth-Emmons reaction followed by a selective catalytic hydrogenation.

Introduction

Tert-butyl 4-(2-oxopropyl)piperidine-1-carboxylate is a key intermediate used in the synthesis of a variety of pharmacologically active compounds. Its piperidine core and reactive ketone functionality allow for diverse chemical modifications, making it a versatile scaffold in the design of novel therapeutics. This protocol details a reliable method for its preparation starting from the commercially available N-Boc-4-piperidone.

Overall Reaction Scheme

The synthesis proceeds in two main steps:

-

Step 1: Horner-Wadsworth-Emmons Reaction to form tert-butyl 4-(2-oxopropylidene)piperidine-1-carboxylate.

-

Step 2: Selective Catalytic Hydrogenation to yield the final product, tert-butyl 4-(2-oxopropyl)piperidine-1-carboxylate.

Caption: Overall synthetic scheme.

Experimental Protocols

Materials and Methods

All reagents should be of analytical grade and used as received unless otherwise noted. Solvents should be anhydrous where specified. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).

Starting Materials and Reagents:

| Reagent | Supplier | Purity |

| N-Boc-4-piperidone | Commercial Vendor | ≥98% |

| Diethyl (2-oxopropyl)phosphonate | Commercial Vendor | ≥97% |

| Sodium hydride (60% dispersion in mineral oil) | Commercial Vendor | 60% |

| Tetrahydrofuran (THF), anhydrous | Commercial Vendor | ≥99.9% |

| Palladium on carbon (10 wt. %) | Commercial Vendor | 10% |

| Ethanol | Commercial Vendor | ≥99.5% |

| Ethyl acetate | Commercial Vendor | HPLC grade |

| Hexanes | Commercial Vendor | HPLC grade |

| Saturated aqueous sodium bicarbonate | Prepared in-house | - |

| Brine | Prepared in-house | - |

| Anhydrous magnesium sulfate | Commercial Vendor | ≥99.5% |

Step 1: Synthesis of tert-butyl 4-(2-oxopropylidene)piperidine-1-carboxylate

This step involves the Horner-Wadsworth-Emmons olefination of N-Boc-4-piperidone.[1][2][3][4][5]

References

Application Notes and Protocols for 1-Boc-4-(2-oxopropyl)piperidine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-4-(2-oxopropyl)piperidine is a versatile synthetic intermediate of significant interest in medicinal chemistry. The presence of a Boc-protected piperidine nitrogen and a reactive ketone functional group makes it a valuable building block for the synthesis of complex heterocyclic scaffolds. The piperidine moiety is a privileged structure in drug discovery, known to enhance pharmacokinetic properties such as solubility and metabolic stability. This document provides detailed application notes and protocols for the use of 1-Boc-4-(2-oxopropyl)piperidine in the synthesis of kinase inhibitors, particularly focusing on Janus Kinase (JAK) inhibitors.

Application: Synthesis of Janus Kinase (JAK) Inhibitors

1-Boc-4-(2-oxopropyl)piperidine serves as a key precursor for the synthesis of 3-amino-4-methylpiperidine derivatives, which are core components of several JAK inhibitors, including Tofacitinib. The ketone moiety allows for the introduction of an amino group via reductive amination, a crucial step in building the pharmacophore responsible for interacting with the kinase active site.

Therapeutic Relevance of JAK Inhibition

Janus kinases are a family of intracellular, non-receptor tyrosine kinases that transduce cytokine-mediated signals via the JAK-STAT signaling pathway. Dysregulation of this pathway is implicated in a variety of autoimmune diseases and cancers. By inhibiting JAKs, the downstream signaling cascade is interrupted, leading to a modulation of the inflammatory response.

Signaling Pathway

The JAK-STAT signaling pathway is initiated by the binding of a cytokine to its receptor, leading to the dimerization of the receptor and the subsequent activation of receptor-associated JAKs. The activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are then phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they regulate the transcription of target genes involved in inflammation and immunity. JAK inhibitors block the initial phosphorylation step, thereby inhibiting the entire downstream cascade.

Experimental Protocols

Protocol 1: Synthesis of tert-butyl 4-(2-(methylamino)propyl)piperidine-1-carboxylate

This protocol details the reductive amination of 1-Boc-4-(2-oxopropyl)piperidine with methylamine, a key step in forming the core of many JAK inhibitors.

Materials:

-

1-Boc-4-(2-oxopropyl)piperidine

-

Methylamine (solution in THF or ethanol)

-

Sodium triacetoxyborohydride (STAB)

-

Acetic acid

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Silica gel for column chromatography

-

Ethyl acetate/Hexanes mixture (for chromatography)

Procedure:

-

To a solution of 1-Boc-4-(2-oxopropyl)piperidine (1.0 eq) in dichloromethane (DCM), add methylamine (1.2 eq) and acetic acid (1.1 eq).

-

Stir the mixture at room temperature for 1 hour to facilitate imine formation.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired product.

Protocol 2: Coupling with Pyrrolo[2,3-d]pyrimidine Core

The synthesized amino-piperidine intermediate can be coupled with a suitable pyrrolo[2,3-d]pyrimidine, such as 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, via nucleophilic aromatic substitution.

Materials:

-

tert-butyl 4-(2-(methylamino)propyl)piperidine-1-carboxylate (from Protocol 1)

-

4-chloro-7H-pyrrolo[2,3-d]pyrimidine

-

Potassium carbonate

-

N,N-Dimethylformamide (DMF)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, combine tert-butyl 4-(2-(methylamino)propyl)piperidine-1-carboxylate (1.0 eq), 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.1 eq), and potassium carbonate (2.5 eq) in DMF.

-

Heat the reaction mixture to 80-90 °C and stir for 24 hours.

-

Cool the reaction to room temperature and pour into water.

-

Extract the aqueous mixture with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the coupled product.

Quantitative Data

The following tables summarize representative quantitative data for the synthesis and biological activity of JAK inhibitors with structures related to those synthesized from 1-Boc-4-(2-oxopropyl)piperidine derivatives.

Table 1: Representative Reaction Yields

| Step | Reaction | Starting Material | Product | Typical Yield (%) |

| 1 | Reductive Amination | 1-Boc-4-(2-oxopropyl)piperidine | tert-butyl 4-(2-(methylamino)propyl)piperidine-1-carboxylate | 75-85 |

| 2 | SNAr Coupling | tert-butyl 4-(2-(methylamino)propyl)piperidine-1-carboxylate | Boc-protected JAK inhibitor precursor | 60-70 |

| 3 | Boc Deprotection | Boc-protected JAK inhibitor precursor | Deprotected intermediate | >90 |

| 4 | Final Acylation | Deprotected intermediate | Final JAK Inhibitor (e.g., Tofacitinib analogue) | 80-90 |

Table 2: Biological Activity of Representative JAK Inhibitors

| Compound | Target(s) | IC50 (nM) | Cell-based Assay (IC50, nM) | Reference |

| Tofacitinib | JAK1, JAK3 | 1.2, 1.1 | 4.8 (IL-2 stimulated T-cell proliferation) | [Various publications] |

| Ruxolitinib | JAK1, JAK2 | 3.3, 2.8 | 130 (HEL cell proliferation) | [Various publications] |

| Baricitinib | JAK1, JAK2 | 5.9, 5.7 | 43 (IL-6 stimulated STAT3 phosphorylation) | [Various publications] |

| Pyrrolo[2,3-d]pyrimidine Derivative 1 | EGFR (T790M) | 0.21 | N/A | [1] |

| Pyrrolo[2,3-d]pyrimidine Derivative 2 | RET | <10 | N/A | [2] |

Note: IC50 values can vary depending on the specific assay conditions.

Conclusion

1-Boc-4-(2-oxopropyl)piperidine is a highly valuable and versatile building block in medicinal chemistry. Its application in the synthesis of complex molecules, particularly JAK inhibitors, demonstrates its importance in the development of modern therapeutics for autoimmune diseases and cancer. The protocols and data presented herein provide a foundation for researchers to utilize this intermediate in their drug discovery programs.

References

- 1. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Tert-butyl 4-acetonylpiperidine-1-carboxylate as a Versatile Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-acetonylpiperidine-1-carboxylate is a valuable bifunctional building block in medicinal chemistry and drug discovery. Its structure, featuring a piperidine ring protected with a tert-butyloxycarbonyl (Boc) group and a reactive acetonyl side chain, allows for a variety of chemical transformations. This makes it an ideal starting material for the synthesis of complex heterocyclic compounds, which are prevalent in many biologically active molecules.

One of the most significant applications of this building block is in the synthesis of pyrazole-containing compounds. The pyrazole moiety is a key pharmacophore in a class of targeted therapeutics known as Janus kinase (JAK) inhibitors. JAK inhibitors are small molecules that modulate the JAK-STAT signaling pathway, which plays a crucial role in the immune system's response and is implicated in numerous inflammatory and autoimmune diseases. By inhibiting the activity of JAK enzymes, these drugs can reduce the production of pro-inflammatory cytokines, thereby alleviating disease symptoms.

This document provides detailed protocols for the utilization of tert-butyl 4-acetonylpiperidine-1-carboxylate in the synthesis of a key pyrazole intermediate, a precursor for various JAK inhibitors. It also includes a summary of the JAK-STAT signaling pathway to provide context for the therapeutic relevance of the synthesized molecules.

Application: Synthesis of Pyrazole-Containing Scaffolds for JAK Inhibitors